molecular formula C19H22ClNO2 B5528365 2-(2-tert-butyl-5-methylphenoxy)-N-(4-chlorophenyl)acetamide

2-(2-tert-butyl-5-methylphenoxy)-N-(4-chlorophenyl)acetamide

Cat. No. B5528365
M. Wt: 331.8 g/mol
InChI Key: ZCGBDRFQZBRPHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. For example, the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide, a related compound, was achieved from 4-phenoxyphenol and 2-chloroacetyl methylamine with DMF as a solvent and potassium carbonate as a catalyst. Subsequently, it was reacted with sulfuryl chloride to yield the desired product (Gao Yonghong, 2009).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. For instance, the molecular structure of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides was determined by X-ray crystallography, revealing the presence of intra- and intermolecular hydrogen bonds (T. Romero & Angela Margarita, 2008).

Chemical Reactions and Properties

Acetamide compounds participate in various chemical reactions, including hydrogenation, benzazepinone ring formation, and intramolecular cyclization. For example, the synthesis of N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide involved hydrogenation over Raney nickel, leading to high selectivity in the formation of the desired product (F. J. Urban et al., 1997).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structures of related compounds, like N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate, provide insights into their photochemical properties and possibilities for photocyclization, influenced by their molecular conformation (Julia Bąkowicz & I. Turowska-Tyrk, 2010).

Chemical Properties Analysis

The chemical properties of acetamide compounds, such as reactivity towards specific reagents and behavior under various conditions, are determined by their functional groups and molecular structure. For instance, the synthesis and characterization of new polyimides containing di-tert-butyl side groups from related diamines highlighted the influence of asymmetric di-tert-butyl groups and twisted-biphenyl structures on the polymers' properties, such as dielectric constants and solubility (Y. Chern et al., 2009).

properties

IUPAC Name

2-(2-tert-butyl-5-methylphenoxy)-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-13-5-10-16(19(2,3)4)17(11-13)23-12-18(22)21-15-8-6-14(20)7-9-15/h5-11H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGBDRFQZBRPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-tert-butyl-5-methylphenoxy)-N-(4-chlorophenyl)acetamide

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